Copper(I) acetate

説明

The exact mass of the compound Cuprous acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

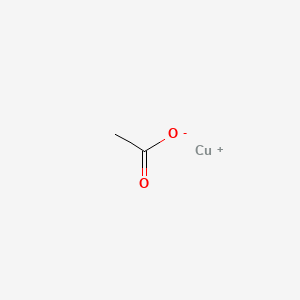

Structure

3D Structure of Parent

特性

IUPAC Name |

copper(1+);acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Cu/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKZUAOAYVHBOY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu(CH3COO), C2H3CuO2 | |

| Record name | copper(I) acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060511 | |

| Record name | Acetic acid, copper(1+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-54-9 | |

| Record name | Cuprous acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, copper(1+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, copper(1+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper(1+) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPROUS ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U3N93LMZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Anhydrous Copper(I) Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of anhydrous Copper(I) acetate (B1210297) (Cu(I)OAc), a versatile reagent in organic synthesis and materials science. This document details the primary synthetic methodologies, complete with experimental protocols and comparative data, to assist researchers in the preparation of this valuable compound.

Introduction

Anhydrous Copper(I) acetate is a colorless, air-sensitive solid with the chemical formula CuCH₃COO.[1] It serves as a key catalyst and reagent in various chemical transformations, including oxidation of phenols and in the synthesis of vinyl acetates.[2] The reliable synthesis of high-purity, anhydrous Cu(I)OAc is crucial for its effective application. This guide focuses on the most prevalent and practical methods for its preparation.

Synthetic Methodologies

Several methods have been reported for the synthesis of anhydrous this compound. The most common approaches involve the reduction of Copper(II) acetate or the direct reaction of a Copper(I) precursor with acetic acid. Below is a comparative summary of the primary synthetic routes.

Table 1: Comparison of Synthetic Routes for Anhydrous this compound

| Method | Reactants | General Conditions | Reported Yield | Purity | Key Advantages | Key Disadvantages |

| 1. Comproportionation | Anhydrous Copper(II) acetate, Copper metal | Heating in an inert, anhydrous atmosphere (e.g., 220 °C) or in a solvent like acetonitrile.[1][2][3][4] | Not specified in literature | High, if starting materials are pure | Simple, atom-economical | Requires high temperatures and inert atmosphere; anhydrous Cu(II)OAc precursor needed. |

| 2. From Copper(I) Oxide | Copper(I) oxide, Glacial acetic acid | Reaction in an anhydrous solvent.[2] | Not specified in literature | Dependent on the purity of Cu₂O | Direct route from a stable Cu(I) precursor | Reaction can be slow; requires strictly anhydrous conditions. |

| 3. Reduction in Solution | Ammoniacal solution of Copper(II) acetate, Reducing agent | Reduction followed by acidification to precipitate the product. | Not specified in literature | Variable, potential for impurities | Can be performed at lower temperatures | Multi-step process; requires careful control of pH and atmosphere. |

Experimental Protocols

The following sections provide detailed experimental procedures for the most viable synthetic methods.

Method 1: Synthesis via Comproportionation of Copper(II) Acetate and Copper Metal

This method is the most frequently cited and involves the reduction of anhydrous Copper(II) acetate by metallic copper. The reaction is a comproportionation, where Cu(II) and Cu(0) react to form Cu(I).

Reaction: Cu(CH₃COO)₂ + Cu → 2 CuCH₃COO

Experimental Protocol:

-

Preparation of Anhydrous Copper(II) Acetate: Copper(II) acetate monohydrate is dehydrated by heating at 100-120 °C under vacuum until a constant weight is achieved, yielding a dark green anhydrous powder.[3]

-

Reaction Setup: A mixture of anhydrous Copper(II) acetate and fine copper powder (equimolar amounts) is placed in a reaction vessel suitable for heating under an inert atmosphere (e.g., a Schlenk flask).

-

Reaction Conditions: The mixture is heated to approximately 220 °C in an oxygen-free, anhydrous atmosphere (e.g., under a stream of dry nitrogen or argon).[2] Alternatively, the reaction can be performed in a solvent such as acetonitrile.[1]

-

Reaction Monitoring: The reaction progress can be monitored by the color change from the dark green of Cu(II)OAc to the colorless Cu(I)OAc.

-

Isolation and Purification: After cooling to room temperature under an inert atmosphere, the product is isolated. If a solvent was used, it is removed under reduced pressure. The product should be handled and stored under inert conditions to prevent oxidation.

Method 2: Synthesis from Copper(I) Oxide

This method provides a direct route to this compound from a stable and commercially available Copper(I) precursor.

Reaction: Cu₂O + 2 CH₃COOH → 2 CuCH₃COO + H₂O

Experimental Protocol:

-

Reactants: Copper(I) oxide (Cu₂O) and glacial acetic acid are used as reactants.[2] To ensure an anhydrous product, acetic anhydride (B1165640) can be added to the reaction mixture to scavenge the water produced.

-

Reaction Setup: The reaction is carried out in a flask equipped with a stirrer and a condenser, under a dry, inert atmosphere.

-

Procedure: Copper(I) oxide is suspended in an excess of glacial acetic acid (and acetic anhydride, if used). The mixture is stirred and may require gentle heating to facilitate the reaction.

-

Isolation: The colorless this compound product can be isolated by filtration, followed by washing with a dry, inert solvent (e.g., diethyl ether) to remove excess acetic acid. The product must be dried and stored under vacuum or an inert atmosphere.

Reaction Mechanisms and Visualizations

Comproportionation Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of anhydrous this compound via the comproportionation method.

Caption: Experimental workflow for the synthesis of anhydrous this compound.

Logical Relationship of Synthesis Methods

The different synthetic routes to anhydrous this compound are logically interconnected through the oxidation state of copper. The following diagram illustrates these relationships.

Caption: Logical relationships between different synthesis routes for this compound.

Characterization

The identity and purity of the synthesized anhydrous this compound can be confirmed using various analytical techniques. Due to its air sensitivity, all sample preparations should be performed in an inert atmosphere (e.g., in a glovebox).

-

Appearance: A colorless or white solid.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic acetate stretches. The absence of a broad absorption band around 3400 cm⁻¹ indicates the absence of water.

-

Elemental Analysis: The elemental composition should correspond to the formula CuCH₃COO.

-

X-ray Diffraction (XRD): Powder XRD can be used to confirm the crystalline structure of the product.

Safety and Handling

-

Anhydrous this compound is air and moisture sensitive. It should be handled and stored under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Copper compounds can be toxic if ingested.[5] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed.

-

The high-temperature synthesis should be carried out in a well-ventilated fume hood.

Conclusion

The synthesis of anhydrous this compound can be achieved through several methods, with the comproportionation of anhydrous Copper(II) acetate and copper metal being one of the most direct routes. The choice of method will depend on the available starting materials and equipment. Strict adherence to anhydrous and oxygen-free conditions is critical for the successful synthesis and handling of this valuable reagent. This guide provides the necessary details for researchers to confidently prepare anhydrous this compound for their applications in research and development.

References

The Crystal Structure of Copper(I) Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper(I) acetate (B1210297), with the chemical formula Cu(CH₃COO), is a coordination polymer of significant interest due to its unique structural features and potential applications in catalysis and materials science. This technical guide provides a comprehensive overview of the crystal structure of Copper(I) acetate, detailing its synthesis, crystallographic parameters, and key structural characteristics. The information presented is compiled from seminal crystallographic studies to serve as a valuable resource for researchers in chemistry, materials science, and drug development.

Introduction

The study of copper carboxylates has been a fertile ground for understanding metal-metal interactions and the diverse coordination chemistry of copper. While copper(II) acetate has been extensively studied, the crystal structure of its copper(I) counterpart reveals a distinct arrangement with a polymeric nature. Understanding this structure is crucial for elucidating its chemical properties and exploring its potential applications.

Experimental Protocols

Synthesis of this compound Single Crystals

The synthesis of high-quality single crystals of this compound is a critical prerequisite for accurate X-ray crystallographic analysis. The most common method involves the reduction of a copper(II) salt in the presence of an acetate source. The following protocol is based on the successful synthesis reported in the literature.

Materials:

-

Anhydrous Copper(II) acetate (Cu(CH₃COO)₂)

-

Copper metal foil or powder

-

Acetonitrile (B52724) (CH₃CN)

-

Acetic anhydride (B1165640) ((CH₃CO)₂O)

-

Diethyl ether

Procedure:

-

A mixture of anhydrous copper(II) acetate and an excess of copper metal is placed in a reaction vessel.

-

A solvent mixture of acetonitrile and acetic anhydride is added to the vessel.

-

The reaction mixture is heated and stirred under an inert atmosphere (e.g., nitrogen or argon) to facilitate the reduction of copper(II) to copper(I).

-

The progress of the reaction can be monitored by the color change of the solution from blue (Cu(II)) to colorless (Cu(I)).

-

Upon completion of the reaction, the excess copper metal is removed by filtration.

-

The resulting solution of this compound is carefully layered with diethyl ether to induce crystallization.

-

The vessel is left undisturbed in a cool, dark place to allow for the slow growth of single crystals suitable for X-ray diffraction.

Experimental Workflow for this compound Synthesis

Caption: A flowchart illustrating the key steps in the synthesis of this compound single crystals.

X-ray Diffraction Data Collection and Structure Refinement

The determination of the crystal structure of this compound was carried out using single-crystal X-ray diffraction. The following is a summary of the typical experimental conditions and refinement procedures.

Data Collection:

-

Diffractometer: A four-circle automated diffractometer is typically employed.

-

X-ray Source: Molybdenum Kα radiation (λ = 0.71073 Å) is a common choice.

-

Temperature: Data is collected at room temperature (approximately 22 °C).

-

Data Collection Method: The ω-scan technique is often used.

-

Crystal Quality: A well-formed, single crystal of suitable dimensions is selected and mounted on a goniometer head.

Structure Solution and Refinement:

-

Structure Solution: The structure is solved using direct methods or Patterson and Fourier techniques.

-

Refinement Method: Full-matrix least-squares refinement is used to refine the atomic positions and thermal parameters.

-

Software: Standard crystallographic software packages are utilized for data processing, structure solution, and refinement.

Crystal Structure and Data

The crystal structure of this compound has been determined to be a polymeric chain structure. Key crystallographic and structural data are summarized in the tables below.

Crystallographic Data

| Parameter | Value | Reference |

| Chemical Formula | Cu(CH₃COO) | [1] |

| Formula Weight | 122.59 g/mol | [1] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/m | [1] |

| a (Å) | 5.221(2) | [1] |

| b (Å) | 6.259(4) | [1] |

| c (Å) | 9.928(4) | [1] |

| β (°) | 93.63(3) | [1] |

| Volume (ų) | 323.5 | [1] |

| Z | 4 | [1] |

| Calculated Density (g/cm³) | 2.52 | [1] |

| Radiation | Mo Kα (λ = 0.71073 Å) | [1] |

| Final R-factor | 0.046 | [1] |

Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) | Reference |

| Cu-Cu | 2.556(2) | [1] |

| Cu-O(1) | 2.31(2) | [2] |

| Cu-O(2) | 1.90(2) | [2] |

| Cu-O(3) | 1.90(2) | [2] |

| O(1)-Cu(1)-O(2) | 110.7 | [2] |

Structural Description and Visualization

The crystal structure of this compound consists of infinite polymeric chains.[3] Within these chains, binuclear dimeric units, [Cu₂(CH₃COO)₂], are bridged by additional copper and oxygen atoms.[1] Each copper atom is in a distorted square-planar coordination environment, bonded to three oxygen atoms from the acetate ligands and one other copper atom.[1][3] The Cu-Cu distance of 2.556(2) Å is a notable feature of this structure.[1]

Coordination Environment of Copper(I) in this compound

Caption: A diagram showing the distorted square-planar coordination of a copper(I) atom.

Conclusion

The crystal structure of this compound reveals a complex polymeric arrangement with interesting bonding features, including a significant copper-copper interaction. The detailed crystallographic data and experimental protocols provided in this guide offer a foundational resource for researchers. This information is essential for further studies into the reactivity, catalytic activity, and potential applications of this compound in various fields, including the development of new materials and pharmaceuticals.

References

Navigating the Solubility of Copper(I) Acetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(I) acetate (B1210297) (CuOAc), a versatile catalyst and reagent in organic synthesis, presents unique challenges and opportunities due to its reactivity and solubility characteristics. As an air-sensitive compound, its handling and application in solution-phase chemistry, particularly within the realms of catalysis and drug development, necessitate a thorough understanding of its behavior in various organic solvents. The solubility of CuOAc is a critical parameter that dictates reaction kinetics, product yields, and the feasibility of its use in homogeneous catalysis. This technical guide provides a comprehensive overview of the solubility of copper(I) acetate, focusing on experimental protocols for its determination and a qualitative assessment of its expected behavior in different solvent systems. While quantitative data in publicly accessible literature is sparse, this guide equips researchers with the methodology to generate reliable solubility data in their own laboratories.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a notable scarcity of specific quantitative solubility data for this compound in common organic solvents. This lack of readily available data underscores the importance of empirical determination for specific applications. To aid researchers in this endeavor, the following table provides a standardized format for recording experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Acetonitrile | |||

| Pyridine | |||

| Dimethyl Sulfoxide (B87167) (DMSO) | |||

| Tetrahydrofuran (THF) | |||

| Dichloromethane (DCM) | |||

| Toluene | |||

| [Add other solvents as needed] |

Qualitative Solubility Profile

Based on fundamental chemical principles, a qualitative understanding of this compound's solubility can be inferred.

-

Coordinating Solvents: this compound, a soft Lewis acid, is expected to exhibit enhanced solubility in coordinating solvents that can stabilize the copper(I) center. Solvents containing nitrogen or sulfur donor atoms, such as acetonitrile and pyridine , are likely to be effective at dissolving CuOAc through the formation of coordination complexes. Dimethyl sulfoxide (DMSO) , with its strong coordinating oxygen atom, is also anticipated to be a good solvent.

-

Polar Aprotic Solvents: Other polar aprotic solvents, such as tetrahydrofuran (THF) , may exhibit moderate solvating power for this compound.

-

Nonpolar Solvents: In nonpolar solvents like toluene and hexanes , the solubility of the ionic salt this compound is expected to be very low.

Experimental Protocol for Determining the Solubility of this compound

Given the air-sensitive nature of this compound, its solubility must be determined under an inert atmosphere. The following protocol outlines a reliable method for obtaining accurate solubility data.

Materials and Reagents

-

This compound (high purity)

-

Anhydrous organic solvents (e.g., acetonitrile, pyridine, DMSO, THF)

-

Inert gas (e.g., argon or nitrogen)

-

Internal standard (for spectroscopic analysis, if applicable)

Apparatus

-

Glovebox or Schlenk line for maintaining an inert atmosphere

-

Analytical balance (located inside the glovebox or with easy access for sealed containers)

-

Vials with screw caps (B75204) and PTFE-lined septa

-

Constant temperature shaker or magnetic stirrer with a temperature-controlled bath

-

Syringes and filters (PTFE, 0.2 µm pore size) for sample withdrawal

-

Volumetric flasks and pipettes

-

Spectrophotometer (e.g., UV-Vis or Atomic Absorption) or other suitable analytical instrument

Procedure

-

Preparation of Saturated Solution:

-

Inside a glovebox, add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Record the initial mass of the this compound.

-

Add a known volume or mass of the desired anhydrous organic solvent to the vial.

-

Seal the vial tightly with a screw cap.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or on a magnetic stirrer within a temperature-controlled bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours). The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Withdrawal and Analysis:

-

Once equilibrium is reached, allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to avoid transferring any solid particles.

-

Transfer the filtered solution to a pre-weighed volumetric flask and record the mass of the solution transferred.

-

Dilute the solution to a known volume with the same solvent.

-

Determine the concentration of this compound in the diluted solution using a suitable analytical method:

-

Atomic Absorption (AA) or Inductively Coupled Plasma (ICP) Spectroscopy: These methods are highly sensitive for determining the concentration of copper. A calibration curve should be prepared using standard solutions of a known copper salt in the same solvent.

-

UV-Vis Spectroscopy: If this compound exhibits a characteristic absorbance in the chosen solvent, a calibration curve can be constructed to determine its concentration.

-

Gravimetric Analysis: Carefully evaporate the solvent from a known mass of the filtered saturated solution under reduced pressure and at a temperature that does not cause decomposition of the this compound. The mass of the remaining solid will correspond to the amount of dissolved solute.

-

-

-

Calculation of Solubility:

-

From the concentration of the analyzed solution, calculate the mass of this compound in the originally withdrawn volume of the saturated solution.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility of a compound in a drug development context, a process that is equally applicable to the characterization of catalysts and reagents like this compound.

Caption: Workflow for solubility assessment in research and development.

Conclusion

While quantitative solubility data for this compound in organic solvents is not widely published, this guide provides the necessary framework for researchers to empirically determine this critical parameter. The provided experimental protocol, tailored for air-sensitive compounds, ensures the generation of accurate and reproducible data. A qualitative understanding of its solubility based on the principles of coordination chemistry can guide the initial selection of solvents. For professionals in drug development and catalysis, a systematic approach to solubility determination is paramount for the successful application and optimization of processes involving this compound.

An In-depth Technical Guide to the Thermal Decomposition of Copper(II) Acetate Monohydrate

Note: This guide details the thermal decomposition of copper(II) acetate (B1210297) monohydrate. The initial request specified copper(I) acetate monohydrate; however, the overwhelming body of scientific literature focuses on the thermal analysis of the more common and stable copper(II) acetate monohydrate. This compound is less stable and its detailed thermal decomposition is not as extensively documented.

This technical guide provides a comprehensive overview of the thermal decomposition of copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O), a process of significant interest in the synthesis of copper and copper oxide nanoparticles. The information presented is intended for researchers, scientists, and professionals in drug development and materials science.

Overview of Thermal Decomposition

The thermal decomposition of copper(II) acetate monohydrate is a multi-step process that is highly dependent on the surrounding atmosphere (e.g., air or an inert atmosphere like argon) and the heating rate. The process generally involves an initial dehydration step to form anhydrous copper(II) acetate, followed by the decomposition of the anhydrous salt into various copper species, including metallic copper (Cu), copper(I) oxide (Cu₂O), and copper(II) oxide (CuO).

Quantitative Decomposition Data

The following tables summarize the key quantitative data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under different atmospheric conditions.

Table 1: Thermal Decomposition of Copper(II) Acetate Monohydrate in Air

| Temperature Range (°C) | Mass Loss (%) | Associated Process | Thermal Event |

| ~100 - 190 | ~9.1 - 11.9 | Dehydration (loss of H₂O) | Endothermic |

| ~220 - 325 | ~55.1 | Decomposition of anhydrous copper(II) acetate | Exothermic followed by Endothermic |

| ~310 - 600 | Gain of ~0.9 - 4 | Oxidation of Cu/Cu₂O to CuO | Exothermic |

Data compiled from multiple sources indicating slight variations in temperature ranges and mass loss percentages depending on experimental conditions.[1][2][3][4]

Table 2: Thermal Decomposition of Copper(II) Acetate Monohydrate in an Inert Atmosphere (Argon)

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| Up to ~110 | Not specified | Dehydration |

| 190 - 275 | Not specified | Decomposition to Cu₂O and Cu |

| Above 370 | Not specified | Transformation to metallic Cu |

The decomposition pathway in an inert atmosphere leads to the formation of metallic copper at higher temperatures.[2]

Experimental Protocols

This section details the methodologies for the key experiments used to characterize the thermal decomposition of copper(II) acetate monohydrate.

3.1 Synthesis of Copper(II) Acetate Monohydrate

A common method for synthesizing copper(II) acetate monohydrate involves the reaction of a copper source with acetic acid.[5]

-

Reactants: Copper(II) oxide (CuO) or copper(II) carbonate (CuCO₃) and acetic acid (CH₃COOH).

-

Procedure:

-

Add the copper source to a solution of acetic acid.

-

Heat the mixture to facilitate the reaction.

-

Filter the resulting solution to remove any unreacted solids.

-

Allow the solution to cool and evaporate slowly to crystallize the copper(II) acetate monohydrate.[5]

-

Collect the bluish-green crystals.

-

An alternative method involves the use of copper metal with an oxidizing agent.[6][7]

3.2 Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are used to determine the thermal stability and decomposition profile of the compound.[8][9][10]

-

Instrument: A simultaneous thermal analyzer (TGA/DSC).

-

Sample Preparation: Place approximately 5-20 mg of copper(II) acetate monohydrate into an alumina (B75360) or platinum crucible.[9][10]

-

Experimental Conditions:

-

Temperature Range: Typically from room temperature to 600-900°C.[8][9]

-

Heating Rate: A constant heating rate, commonly 10°C/min, is applied.[9][10]

-

Atmosphere: The experiment is conducted under a controlled atmosphere, such as air or nitrogen/argon, with a constant flow rate (e.g., 50 mL/min).[2][10]

-

-

Data Acquisition: The instrument records the sample mass and heat flow as a function of temperature.

3.3 In Situ X-ray Diffraction (XRD)

In situ XRD is employed to identify the crystalline phases of the material as it is heated.[2]

-

Instrument: An X-ray diffractometer equipped with a high-temperature stage.

-

Sample Preparation: The copper(II) acetate monohydrate powder is placed on the sample holder within the heating stage.

-

Experimental Conditions:

-

X-ray Source: Typically Cu Kα radiation (λ = 1.54 Å).[2]

-

Heating Program: The sample is heated to various setpoint temperatures (e.g., 30°C, 110°C, 170°C, 190°C, 250°C, and 370°C), and an XRD pattern is collected at each temperature.[2]

-

Atmosphere: The heating can be performed under air or an inert gas flow.[2]

-

-

Data Analysis: The resulting diffraction patterns are compared with standard diffraction data to identify the crystalline phases present at each temperature.

Visualization of Decomposition Pathways

The following diagrams illustrate the proposed decomposition pathways of copper(II) acetate monohydrate under different atmospheric conditions.

Caption: Decomposition pathway of Copper(II) Acetate Monohydrate in air.

Caption: Decomposition pathway in an inert atmosphere (e.g., Argon).

Caption: General experimental workflow for studying thermal decomposition.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Forward Looking Analysis Approach to Assess Copper Acetate Thermal Decomposition Reaction Mechanism [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Copper(II) acetate - Sciencemadness Wiki [sciencemadness.org]

- 6. How To Make Copper Acetate from Copper [thoughtco.com]

- 7. Synthesis of Copper Acetate : 5 Steps (with Pictures) - Instructables [instructables.com]

- 8. researchgate.net [researchgate.net]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Magnetic Properties of Copper(I) Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the magnetic properties of copper(I) acetate (B1210297) (Cu(I)OAc). It details the theoretical basis for its diamagnetism, stemming from its unique electronic configuration. This document also presents detailed experimental protocols for the synthesis of copper(I) acetate and the measurement of its magnetic susceptibility. Quantitative data, including an estimated molar magnetic susceptibility, is provided for reference. This guide is intended to be a valuable resource for researchers in chemistry, materials science, and pharmacology who are interested in the properties and applications of copper(I) compounds.

Introduction

Copper, a first-row transition metal, can exist in various oxidation states, with +1 (cuprous) and +2 (cupric) being the most common. The magnetic properties of copper compounds are intrinsically linked to their oxidation state and the corresponding electronic configuration of the copper ion. While copper(II) compounds, with their d⁹ configuration and an unpaired electron, are typically paramagnetic, copper(I) compounds exhibit distinct magnetic behavior.

This guide focuses specifically on the magnetic properties of this compound. The Cu(I) ion possesses a d¹⁰ electronic configuration, meaning all its d-orbitals are completely filled. Consequently, there are no unpaired electrons to interact with an external magnetic field, leading to diamagnetic behavior.[1] This property makes this compound a material of interest in various applications where the absence of magnetic interference is crucial.

Theoretical Background: The Diamagnetism of this compound

The magnetic properties of a substance are determined by the behavior of its electrons in the presence of an external magnetic field. Diamagnetism is a fundamental property of all matter that results in the opposition to an applied magnetic field. In most materials, this effect is weak and overshadowed by other forms of magnetism, such as paramagnetism, which arises from the presence of unpaired electrons.

In the case of this compound, the Cu⁺ ion has an electronic configuration of [Ar]3d¹⁰. With a completely filled d-orbital shell, there are no unpaired electrons. Therefore, the paramagnetic contribution to the magnetic susceptibility is zero. The only magnetic response is the weak diamagnetic repulsion, making the compound as a whole diamagnetic.[1]

Quantitative Magnetic Data

The molar diamagnetic susceptibility (χₘ) of this compound (CH₃COOCu) can be calculated as follows:

χₘ = χ(Cu⁺) + χ(CH₃COO⁻)

Using the tabulated Pascal's constants:

-

χ(Cu⁺) ≈ -12.0 x 10⁻⁶ cm³/mol

-

χ(C) = -6.0 x 10⁻⁶ cm³/mol

-

χ(H) = -2.93 x 10⁻⁶ cm³/mol

-

χ(O, carboxyl) = -3.36 x 10⁻⁶ cm³/mol

The contribution from the acetate ion (CH₃COO⁻) is calculated as: χ(CH₃COO⁻) = 2 * χ(C) + 3 * χ(H) + 2 * χ(O) χ(CH₃COO⁻) = 2 * (-6.0) + 3 * (-2.93) + 2 * (-3.36) χ(CH₃COO⁻) = -12.0 - 8.79 - 6.72 = -27.51 x 10⁻⁶ cm³/mol

Therefore, the estimated molar magnetic susceptibility of this compound is: χₘ ≈ -12.0 - 27.51 = -39.51 x 10⁻⁶ cm³/mol

This negative value is indicative of its diamagnetic nature.

| Compound | Formula | Molar Mass ( g/mol ) | Magnetic Behavior | Estimated Molar Magnetic Susceptibility (χₘ) (cm³/mol) | Magnetic Moment (μ) (Bohr Magnetons) |

| This compound | CH₃COOCu | 122.59 | Diamagnetic | -39.51 x 10⁻⁶ | 0 |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from copper(II) acetate and copper metal.[1]

Materials:

-

Anhydrous copper(II) acetate (Cu(OAc)₂)

-

Copper metal powder or turnings

-

Acetonitrile (B52724) (CH₃CN), anhydrous

-

Schlenk flask or similar inert atmosphere reaction vessel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (e.g., Argon or Nitrogen)

-

Cannula or filter stick for filtration under inert atmosphere

-

Schlenk filter frit

-

Receiving Schlenk flask

Procedure:

-

Set up the Schlenk flask under an inert atmosphere.

-

Add anhydrous copper(II) acetate and an excess of copper metal to the flask.

-

Add anhydrous acetonitrile to the flask to dissolve the reactants.

-

Heat the mixture with stirring. The reaction progress is indicated by a color change from blue (Cu²⁺) to colorless (Cu⁺).

-

Once the reaction is complete (the solution is colorless), allow the mixture to cool to room temperature.

-

Filter the hot solution under an inert atmosphere using a cannula or filter stick to remove the excess copper metal and any unreacted starting material.

-

The colorless filtrate contains the dissolved this compound.

-

To isolate the solid this compound, the solvent can be removed under vacuum. The resulting solid should be stored under an inert atmosphere as it is sensitive to air and moisture.

Measurement of Magnetic Susceptibility using the Gouy Method

The Gouy method is a classical and effective technique for determining the magnetic susceptibility of a powdered solid. It measures the apparent change in mass of a sample when it is placed in a magnetic field.

Apparatus:

-

Gouy balance (an analytical balance with a provision to suspend the sample between the poles of a magnet)

-

Electromagnet with a power supply

-

Gouy tube (a long, cylindrical sample tube)

-

Calibrant with a known magnetic susceptibility (e.g., HgCo(SCN)₄)

-

The synthesized this compound powder

Procedure:

-

Calibration:

-

Measure the mass of the empty Gouy tube with the magnet off (m_tube_off).

-

Measure the mass of the empty Gouy tube with the magnet on at a specific current (m_tube_on).

-

Fill the Gouy tube with the calibrant to a specific height and measure its mass with the magnet off (m_cal_off).

-

Measure the mass of the calibrant-filled tube with the magnet on at the same current (m_cal_on).

-

-

Sample Measurement:

-

Empty and clean the Gouy tube.

-

Fill the tube with the powdered this compound sample to the same height as the calibrant and measure its mass with the magnet off (m_sample_off).

-

Measure the mass of the sample-filled tube with the magnet on at the same current (m_sample_on).

-

-

Calculations:

-

The change in mass for the calibrant (Δm_cal) and the sample (Δm_sample) are calculated as:

-

Δm_cal = m_cal_on - m_cal_off

-

Δm_sample = m_sample_on - m_sample_off

-

-

The mass susceptibility of the sample (χ_g) can be calculated using the following formula:

-

χ_g_sample = χ_g_cal * (Δm_sample / m_sample) * (m_cal / Δm_cal) where m_sample and m_cal are the masses of the sample and calibrant, respectively.

-

-

The molar susceptibility (χₘ) is then calculated by multiplying the mass susceptibility by the molar mass of this compound.

-

For a diamagnetic substance like this compound, the sample will be repelled by the magnetic field, resulting in a negative apparent change in mass (Δm_sample will be negative).

Visualizations

Electronic Configuration and Diamagnetism of Copper(I)

The following diagram illustrates the relationship between the electronic configuration of the copper(I) ion and its resulting diamagnetic property.

Caption: Electronic origin of diamagnetism in Cu(I) compounds.

Conclusion

This compound is a diamagnetic material due to the d¹⁰ electronic configuration of the copper(I) ion, which results in the absence of unpaired electrons. This technical guide has provided a theoretical foundation for this property, an estimated value for its molar magnetic susceptibility, and detailed experimental protocols for its synthesis and magnetic characterization. The information and procedures outlined herein are intended to serve as a practical resource for scientists and researchers working with copper(I) compounds in various fields, including catalysis, materials science, and drug development. The diamagnetic nature of this compound is a key characteristic that should be considered in its potential applications.

References

- 1. Copper(II) acetate - Wikipedia [en.wikipedia.org]

- 2. fizika.si [fizika.si]

- 3. scribd.com [scribd.com]

- 4. Pascal's constants - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ERIC - EJ826564 - Diamagnetic Corrections and Pascal's Constants, Journal of Chemical Education, 2008-Apr [eric.ed.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Theoretical Studies of Copper(I) Acetate (B1210297) Reaction Mechanisms

This technical guide provides a comprehensive overview of the theoretical and computational studies that have illuminated the reaction mechanisms of Copper(I) acetate. By leveraging Density Functional Theory (DFT) and other computational methods, researchers have been able to probe the intricate pathways of crucial organic reactions, offering insights that are often inaccessible through experimental means alone. This document summarizes key findings, presents quantitative data for comparative analysis, details computational methodologies, and provides visual representations of the core mechanistic pathways.

Introduction to this compound and Its Catalytic Role

This compound is a versatile and widely used catalyst in organic synthesis, valued for its efficiency and relatively low cost. While often used as a precatalyst that forms the active catalytic species in situ, its unique properties play a significant role in a variety of transformations, including cross-coupling, cycloaddition, and C-H functionalization reactions. Unlike many simple metal salts, this compound exists as a polymeric structure, and theoretical studies have explored whether the catalytically active species are mononuclear or dinuclear (or even larger clusters). The acetate ligand itself is not merely a spectator; computational studies suggest it can function as a bridging ligand, a base for deprotonation, and a key component in the catalyst's coordination sphere, influencing both reactivity and selectivity.

Core Mechanistic Pathways: A Theoretical Perspective

Computational chemistry has been instrumental in evaluating the feasibility of various proposed mechanisms for copper-catalyzed reactions. The primary pathways investigated for reactions involving Cu(I) species are the Oxidative Addition-Reductive Elimination (OA-RE) cycle, Single Electron Transfer (SET), Halogen Atom Transfer (HAT), and σ-bond Metathesis.

Ullmann-Type Cross-Coupling Reactions

The Ullmann reaction, a cornerstone of copper catalysis, involves the formation of C-C, C-N, C-O, and C-S bonds. Theoretical studies, particularly DFT calculations, have scrutinized the reaction mechanism, with significant evidence pointing towards an OA-RE pathway involving a Cu(I)/Cu(III) redox cycle.

The generally accepted pathway involves:

-

Formation of the Active Nucleophile Complex: The reaction often begins with the coordination of the nucleophile (e.g., an amine, alcohol, or thiol) to the Cu(I) center.

-

Oxidative Addition (OA): The aryl halide (Ar-X) adds to the copper(I) complex, forming a transient aryl-copper(III)-halide intermediate. This step is frequently identified as the rate-determining step.

-

Reductive Elimination (RE): The Cu(III) intermediate undergoes reductive elimination to form the new C-Nu bond and regenerate the active Cu(I) catalyst.

DFT calculations suggest that for Ullmann-type reactions, the OA-RE route involving Cu(III) intermediates is often energetically more favorable than SET, HAT, or σ-bond metathesis pathways. The energy barrier for the oxidative addition step is sensitive to the nature of the ancillary ligand and the nucleophile.

The logical workflow for the computational investigation of an Ullmann-type reaction typically involves defining the catalytic cycle, locating the transition states for each elementary step, and calculating the corresponding energy barriers to identify the rate-determining step.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, or "click" reaction, is another area where theoretical studies have provided profound mechanistic insights. A key debate has been the role of mononuclear versus dinuclear copper species. While early proposals focused on a single copper center, a growing body of computational evidence suggests that a dinuclear mechanism is often more favorable.

DFT calculations have shown that involving a second copper atom can lower the activation barrier for the key C-N bond-forming step by 3-6 kcal/mol. In this model, one copper atom forms a σ-bond with the acetylide, while the second copper atom coordinates to the π-system of the alkyne. This arrangement facilitates the cycloaddition with the azide. Experimental and theoretical results suggest that the rate-determining step can vary depending on the conditions, but often involves the cycloaddition step itself or the deprotonation of the alkyne.

C-H Functionalization

This compound is also pivotal in C-H activation/functionalization reactions. Here, the acetate ligand often plays a direct role as a base. The Concerted Metalation-Deprotonation (CMD) mechanism is frequently invoked and has been supported by DFT studies. In this pathway, the C-H bond cleavage occurs in a single step involving the copper center and a base (often the acetate ligand).

For Cu-catalyzed direct arylation, DFT studies have compared pathways where C-H activation (CMD) precedes oxidative addition versus the reverse. Calculations have revealed that for some systems, the mechanism in which CMD is the first step has a substantially lower overall energy barrier (e.g., 27.9 kcal/mol) compared to the pathway initiated by oxidative addition (e.g., 37.3 kcal/mol). This highlights the crucial role of the CMD step and the non-innocent nature of the acetate counterion.

In-Depth Technical Guide to Copper(I) Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(I) acetate (B1210297), also known as cuprous acetate, is a coordination compound with the chemical formula Cu(CH₃COO). This versatile reagent and catalyst plays a significant role in various organic transformations, making it a valuable tool for synthetic chemists in academia and industry. This technical guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its catalytic role in cross-coupling reactions.

Core Properties of Copper(I) Acetate

This compound is a white, air-sensitive solid.[1] Its fundamental properties are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 598-54-9 | [2] |

| Molecular Formula | C₂H₃CuO₂ | [2] |

| Molecular Weight | 122.59 g/mol | [2] |

| Appearance | White to light green/brown powder or chunks | [2] |

| Melting Point | 250 °C (decomposes) | [3] |

| Solubility | Reacts with water.[4] | [4] |

| Synonyms | Cuprous acetate, Copper monoacetate | [2] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the comproportionation reaction of copper(II) acetate and metallic copper.[4]

Experimental Protocol: Synthesis from Copper(II) Acetate and Copper Metal

Objective: To synthesize this compound via the reaction of anhydrous copper(II) acetate with copper metal.

Materials:

-

Anhydrous copper(II) acetate (Cu(OAc)₂)

-

Copper metal powder or turnings (Cu)

-

Acetonitrile (B52724) (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine anhydrous copper(II) acetate and a stoichiometric amount of copper metal.

-

Add anhydrous acetonitrile to the flask to serve as the solvent.

-

Heat the mixture to reflux with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

-

The progress of the reaction can be monitored by the color change of the solution from blue (Cu(II)) to colorless (Cu(I)).

-

Upon completion of the reaction, the hot solution is filtered to remove any unreacted copper metal.

-

The filtrate is then cooled to induce crystallization of this compound.

-

The resulting white crystals are collected by filtration, washed with a small amount of cold, anhydrous acetonitrile, and dried under vacuum.

Reaction: Cu(OAc)₂ + Cu → 2 CuOAc[4]

Below is a workflow diagram illustrating the synthesis process.

Caption: Workflow for the synthesis of this compound.

Catalytic Applications in Organic Synthesis

This compound is a key catalyst in several important cross-coupling reactions, most notably the Ullmann and Sonogashira reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms biaryl ethers, thioethers, and amines from aryl halides and alcohols, thiols, or amines, respectively.[5] The active catalytic species is believed to be a copper(I) complex.[6]

The generalized catalytic cycle for the Ullmann condensation involving a copper(I) species is depicted below.

Caption: Catalytic cycle of the Ullmann condensation.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[7] The copper(I) species plays a crucial role in the activation of the alkyne.

A simplified representation of the dual catalytic cycle of the Sonogashira coupling is shown below, highlighting the role of the copper(I) catalyst.

Caption: The dual catalytic cycles of the Sonogashira coupling.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of synthesized this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the acetate ligand. The positions of the carboxylate stretching frequencies can provide information about the coordination mode of the acetate group. For copper(II) acetate, the symmetric and asymmetric carbonyl stretching peaks are observed around 1437 cm⁻¹ and 1609 cm⁻¹, respectively.[8]

X-ray Diffraction (XRD)

Powder X-ray diffraction is a powerful technique for identifying the crystalline structure of this compound and distinguishing it from other copper acetate species. The diffraction pattern of copper(II) acetate monohydrate shows characteristic peaks at 2θ values of approximately 12.7°, 15.3°, 16.4°, and 25.3°.[9] It is important to note that copper acetates can exist in various forms, and their XRD patterns can be complex.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the paramagnetic nature of Cu(II) ions, obtaining high-resolution NMR spectra for copper(II) acetate can be challenging.[11] For copper(I) compounds, which are diamagnetic, NMR spectroscopy is theoretically more feasible. However, the inherent instability and air-sensitivity of this compound, along with potential disproportionation to Cu(0) and Cu(II) in solution, can complicate NMR analysis.

Conclusion

This compound is a valuable reagent with significant applications in organic synthesis, particularly as a catalyst in cross-coupling reactions. Understanding its properties, synthesis, and reactivity is crucial for its effective utilization in research and development. This guide provides a foundational understanding of this important compound, offering insights for scientists and professionals in the field of drug development and chemical synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. This compound 97 598-54-9 [sigmaaldrich.com]

- 4. Copper(II) acetate - Wikipedia [en.wikipedia.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. pure.rug.nl [pure.rug.nl]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. journals.iucr.org [journals.iucr.org]

- 11. researchgate.net [researchgate.net]

Handling and storage of air-sensitive Copper(I) acetate

An In-depth Technical Guide to the Handling and Storage of Air-Sensitive Copper(I) Acetate (B1210297)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(I) acetate (Cu(I)OAc), or cuprous acetate, is a versatile reagent and catalyst precursor in various chemical syntheses, including those relevant to drug development. As a copper(I) salt, it is a key component in reactions such as C-N and C-O cross-coupling, click chemistry, and other transformations requiring a mild and efficient copper source. However, the utility of this compound is intrinsically linked to its significant sensitivity to atmospheric oxygen and moisture. Improper handling or storage can lead to rapid decomposition, compromising experimental reproducibility and outcomes.

This technical guide provides a comprehensive overview of the essential procedures for the safe and effective handling and storage of this compound. It outlines the mechanisms of its decomposition, provides detailed protocols for manipulation under inert atmospheres, and offers guidelines for assessing its viability.

Properties and Decomposition Pathway

Pure this compound is a white to slightly yellow, air-sensitive powder.[1] Its instability arises from the propensity of the Copper(I) ion to undergo oxidation to the more stable Copper(II) state, particularly in the presence of oxygen and water.

The primary modes of decomposition are:

-

Oxidation: In the presence of atmospheric oxygen, Copper(I) is oxidized to Copper(II), resulting in the formation of blue or green Copper(II) acetate.

-

Hydrolysis/Disproportionation: Contact with water can lead to rapid hydrolysis and disproportionation, yielding Copper(II) acetate and yellow Copper(I) oxide or metallic copper.[2][3]

Visual inspection is the first line of assessment. A sample that has significant blue or green discoloration is indicative of extensive decomposition and should be considered impure or unusable for sensitive applications.

Storage and Stability

Proper storage is critical to preserving the integrity of this compound. The primary goal is the strict exclusion of air and moisture.[1] While specific quantitative stability data is not widely published, qualitative best practices are well-established.

Storage Condition Summary

The following table summarizes the recommended conditions for storing this compound to minimize decomposition.

| Parameter | Recommendation | Rationale & Notes |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and hydrolysis. Argon is denser than air and can provide a better protective blanket, but high-purity nitrogen is a common and effective alternative. |

| Container | Tightly sealed glass vessel (e.g., Schlenk flask or septum-sealed vial) inside a secondary container. | The primary container must provide an airtight seal. Storing inside a desiccator or glovebox provides a second layer of protection.[4] |

| Temperature | Cool, dry location (Room Temperature) | Storing in a cool place minimizes thermal decomposition. Refrigeration is generally not necessary unless specified by the manufacturer and can sometimes introduce moisture if not handled carefully.[1] |

| Light | Dark place (e.g., amber vial or cabinet) | While moisture and air are the primary concerns, protection from light is a general best practice for reactive chemicals to prevent photochemical decomposition. |

Experimental Protocols for Handling

All manipulations of this compound must be performed using air-free techniques. The two most common methods are the use of a glovebox or a Schlenk line. Glassware for these procedures must be rigorously dried, typically by oven-heating (e.g., at 125°C overnight) and then cooling under vacuum or a stream of inert gas.

Glovebox Protocol: Weighing and Preparing a Solution

A glovebox provides a sealed, inert atmosphere and is the most reliable method for handling highly sensitive solids.

Objective: To accurately weigh a sample of this compound and prepare a stock solution inside a glovebox.

Materials:

-

This compound stored in the glovebox.

-

Spatula.

-

Weighing paper or boat.

-

Analytical balance (located inside the glovebox).

-

Dried, sealed vial or Schlenk flask with a magnetic stir bar.

-

Dried, degassed solvent (brought into the glovebox).

-

Septum and cap for the vial/flask.

Procedure:

-

Preparation: Ensure the glovebox atmosphere has low oxygen and moisture levels (typically <1 ppm). Transfer all necessary dried glassware, solvent, and materials into the glovebox via the antechamber, performing at least three evacuate-refill cycles.

-

Tare Balance: Place the weighing paper on the analytical balance and tare it.

-

Weighing: Carefully open the this compound container. Using a clean spatula, transfer the desired amount of the white powder onto the weighing paper. Record the precise mass.

-

Transfer: Carefully transfer the weighed solid into the prepared vial or Schlenk flask. Avoid spillage.

-

Solvent Addition: Using a pipette, add the required volume of degassed solvent to the flask.

-

Dissolution: Seal the flask with a septum and cap. Place it on a stir plate within the glovebox and stir until the solid is fully dissolved.

-

Removal from Glovebox: The sealed solution is now ready for use. It can be removed from the glovebox for use in reactions on a Schlenk line or used directly in the glovebox.

Schlenk Line Protocol: Adding Solid to a Reaction

A Schlenk line allows for the manipulation of air-sensitive materials on the benchtop under a dynamic vacuum/inert gas atmosphere.

Objective: To add a solid portion of this compound to a reaction flask under a positive pressure of inert gas.

Materials:

-

Oven-dried reaction flask (e.g., Schlenk flask) with a stir bar.

-

Schlenk line with vacuum and inert gas (Argon or Nitrogen) manifolds.

-

Container of this compound.

-

Spatula.

-

Powder funnel or solid addition tube.

Procedure:

-

System Preparation: Attach the empty, dried reaction flask to the Schlenk line. Perform at least three evacuate-refill cycles to render the flask atmosphere inert.[5]

-

Establish Positive Pressure: Leave the flask connected to the inert gas manifold with a gentle positive flow (indicated by bubbling through the oil bubbler).

-

Counterflow Addition: Briefly remove the stopper or septum from the neck of the flask. Immediately insert a powder funnel. The outward flow of inert gas prevents air from entering the flask.

-

Weigh and Add: In a separate container on a benchtop balance, quickly weigh the approximate amount of this compound needed. This step should be done swiftly to minimize air exposure.

-

Transfer: Quickly add the weighed solid through the funnel into the reaction flask.

-

Reseal System: Remove the funnel and immediately reseal the flask with the stopper.

-

Purge Headspace: To remove any minor amount of air introduced during the transfer, perform one or two more evacuate-refill cycles on the reaction flask's headspace, being careful not to disturb the solid powder.

-

Proceed with Reaction: The solid is now in the flask under an inert atmosphere, ready for the addition of solvents or other reagents.

Assessing Compound Viability

Before use in a critical reaction, it is important to assess the quality of the this compound.

References

Unraveling the Polymeric Chains: A Technical Guide to the Single Crystal Structure of Copper(I) Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the single crystal structure of copper(I) acetate (B1210297), a compound of significant interest in stereochemistry and catalysis.[1] The unique coordination environment of the copper(I) ion and the polymeric nature of its acetate complex offer valuable insights for rational drug design and the development of novel catalytic systems. This document outlines the experimental protocols for its synthesis and crystallographic analysis, presents key structural data in a clear, tabular format, and visualizes the experimental workflow.

Introduction

Copper(I) acetate, with the chemical formula C₂H₃CuO₂, has garnered considerable attention due to its involvement in various chemical transformations, including the decarboxylation of organic acids and homogeneous catalytic hydrogenation reactions.[1] Unlike the well-studied dimeric copper(II) acetate, the structure of this compound reveals a polymeric chain, highlighting a distinct coordination chemistry for the copper(I) ion.[1][2][3] The structure is characterized by a distorted square-planar environment for each copper atom and a novel mode of acetate coordination, which contributes to the formation of binuclear units linked into an extended chain.[1]

Experimental Protocols

Synthesis of this compound Single Crystals

The preparation of single crystals of this compound suitable for X-ray diffraction involves the reduction of copper(II) acetate. The following protocol is adapted from the literature.[1]

Materials:

-

Copper(II) acetate

-

Copper foil

-

Acetonitrile (MeCN)

-

Glacial Acetic Acid (AcOH)

-

Acetic Anhydride (B1165640) (Ac₂O)

-

Diethyl ether

Procedure:

-

A mixture of acetonitrile, glacial acetic acid, and acetic anhydride is prepared in a 20:4:1 ratio under a nitrogen atmosphere.

-

Copper(II) acetate is dissolved in this solvent mixture.

-

Copper foil is added to the solution to act as the reducing agent.

-

The reaction mixture is stirred under nitrogen until the reduction to this compound is complete.

-

The product is precipitated by the addition of diethyl ether.

-

Single crystals suitable for X-ray analysis are obtained by sublimation of the precipitate at 160°C in an evacuated sealed tube.[1]

X-ray Crystallography

The determination of the crystal structure was performed using single-crystal X-ray diffraction. The general workflow for this process is outlined below.

The intensity data for this compound were collected on a manual diffractometer using Mo-Kα radiation.[1] The structure was solved using Patterson and Fourier techniques and refined by full-matrix least-squares methods.[4]

Crystallographic Data

The single crystal structure of this compound has been determined to be a polymeric planar chain.[2][3] The crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value[1] | Value[4] |

| Empirical Formula | C₂H₃CuO₂ | C₂H₃CuO₂ |

| Formula Weight | 122.6 | - |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/m | P2₁/m |

| a (Å) | 5.20(1) | 5.215(3) |

| b (Å) | 6.26(1) | 6.273(3) |

| c (Å) | 9.90(1) | 9.928(4) |

| β (°) | 93.7(1) | 93.63(3) |

| Volume (ų) | 320.9 | 324.1 |

| Z | 4 | 4 |

| Density (calculated) (g/cm³) | 2.53 | 2.52 |

| Radiation | Mo-Kα (λ = 0.7107 Å) | Mo-Kα |

| Final R factor | 0.063 | 0.046 |

Molecular Structure and Coordination

The structure of this compound consists of infinite planar chains of binuclear dimeric units, Cu₂(O₂CCH₃)₂, which are bridged through copper and oxygen atoms to form a polymer.[4] Each copper atom is in a distorted square-planar environment, bonded to three oxygen atoms and another copper atom.[1][2][3][4]

The Cu-Cu bond length of approximately 2.544(4) Å to 2.556(2) Å is a significant feature of the binuclear unit, indicating a direct metal-metal interaction.[1][4] This distance is notably shorter than that found in the dimeric copper(II) acetate (2.64 Å).[1][4] The acetate groups exhibit a novel mode of coordination, bridging the copper atoms within the polymeric chain.

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound

| Bond | Length (Å)[1] | Angle | Angle (°)[1] |

| Cu-Cu | 2.544(4) | O(1)-Cu(1)-O(2) | 110.7 |

| Cu(1)-O(1) | 2.31(2) | Other cis angles at Cu | < 90 |

| Cu(1)-O(2) | 1.90(2) | Cu(2)-O(3)-C | 132 |

| Cu(1)-O(3) | 1.90(2) |

The distortion from an ideal square-planar geometry is evident in the bond angles around the copper atom. For instance, the O(1)-Cu(1)-O(2) angle is 110.7°, while other cis angles are less than 90°.[1] This distortion is a consequence of the polymeric chain formation.[1]

Conclusion

The single crystal structure of this compound reveals a fascinating polymeric architecture with a unique distorted square-planar coordination for the copper(I) ions and direct Cu-Cu bonding. This detailed structural understanding is crucial for researchers in inorganic chemistry, materials science, and drug development, providing a basis for the design of new materials and catalysts with tailored properties. The experimental protocols and crystallographic data presented herein serve as a comprehensive resource for further investigation and application of this intriguing compound.

References

- 1. X-Ray crystal structure of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. X-Ray crystal structure of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. X-Ray crystal structure of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Orbital Theory of Copper(I) Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper(I) acetate (B1210297), a coordination polymer with intriguing structural and bonding characteristics, has garnered interest in various chemical applications. A thorough understanding of its electronic structure is paramount for elucidating its reactivity and designing novel applications. This technical guide provides a comprehensive overview of the molecular orbital (MO) theory of copper(I) acetate, integrating structural data, spectroscopic analysis, and theoretical considerations. While direct computational studies on the polymeric structure of this compound are limited, this guide constructs a qualitative molecular orbital framework by drawing analogies to related, well-studied copper carboxylate systems and leveraging available experimental data. This document is intended to serve as a foundational resource for researchers in chemistry, materials science, and drug development.

Introduction

This compound, with the empirical formula Cu(CH₃COO), exists as a one-dimensional coordination polymer. Its structure features a repeating unit where copper(I) ions are bridged by acetate ligands, resulting in a chain-like architecture with a notable Cu-Cu interaction.[1] The diamagnetic nature of copper(I) (d¹⁰ configuration) distinguishes it from the extensively studied paramagnetic copper(II) acetate dimer. Understanding the bonding in this compound, particularly the nature of the copper-copper and copper-oxygen interactions, is crucial for predicting its properties and reactivity. This guide delves into the molecular orbital theory of this compound, providing a detailed analysis of its electronic structure.

Synthesis and Characterization

The reliable synthesis of pure this compound is a prerequisite for its characterization and application. The most common laboratory-scale synthesis involves the reduction of copper(II) acetate by copper metal in an inert atmosphere.[2][3]

Experimental Protocol: Synthesis of this compound

Materials:

-

Anhydrous copper(II) acetate (Cu(OAc)₂)

-

Copper foil or powder

-

Acetonitrile (B52724) (CH₃CN), anhydrous and deoxygenated

-

Diethyl ether, anhydrous and deoxygenated

-

Schlenk flask and other appropriate glassware for inert atmosphere techniques

-

Magnetic stirrer and hotplate

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous copper(II) acetate and an excess of copper metal to a Schlenk flask equipped with a reflux condenser.

-

Add anhydrous and deoxygenated acetonitrile to the flask via cannula transfer.

-

Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the blue color of the copper(II) acetate solution.

-

After the reaction is complete (the solution becomes colorless), allow the mixture to cool to room temperature.

-

Filter the hot solution under inert atmosphere to remove the excess copper metal and any insoluble impurities.

-

The colorless filtrate is then concentrated under reduced pressure.

-

Precipitate the this compound by adding anhydrous and deoxygenated diethyl ether to the concentrated solution.

-

Collect the resulting white, crystalline solid by filtration under inert atmosphere, wash with diethyl ether, and dry under vacuum.

Note: this compound is sensitive to air and moisture and should be handled and stored under an inert atmosphere.

Structural and Spectroscopic Data

A comprehensive understanding of the molecular orbital framework of this compound requires a solid foundation of its structural and spectroscopic properties.

Crystal Structure

The crystal structure of this compound was determined by X-ray diffraction. It forms a polymeric planar chain. Each copper atom is in a distorted square-planar environment, coordinated to three oxygen atoms from bridging acetate ligands and one other copper atom.[1][4]

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| a (Å) | 8.573(2) | [1] |

| b (Å) | 8.356(2) | [1] |

| c (Å) | 10.380(3) | [1] |

| β (°) | 114.90(2) | [1] |

| Cu-Cu distance (Å) | 2.554(1) | [1] |

| Cu-O distances (Å) | 1.963(3), 1.970(3), 2.378(3) | [1] |

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of this compound provides information about the coordination of the acetate ligand. The positions of the asymmetric (νₐ(COO)) and symmetric (νₛ(COO)) carboxylate stretching frequencies are indicative of the coordination mode. For this compound, these bands are expected in the regions of 1560-1650 cm⁻¹ and 1400-1450 cm⁻¹, respectively. The separation between these two frequencies (Δν) can help distinguish between monodentate, bidentate, and bridging coordination modes. A bridging acetate ligand, as found in the polymeric structure of this compound, typically shows a Δν value that is larger than that for an ionic acetate but smaller than that for a monodentate acetate.

UV-Vis Spectroscopy: As a d¹⁰ complex, this compound does not exhibit d-d electronic transitions, which are common for transition metal complexes with partially filled d-orbitals. Therefore, its solid form is colorless.[2][3] Its UV-Vis absorption spectrum is expected to be dominated by ligand-to-metal charge transfer (LMCT) bands in the ultraviolet region. These transitions involve the excitation of an electron from a ligand-based orbital (primarily from the oxygen atoms of the acetate) to an empty metal-based orbital (the copper 4s or 4p orbitals).

X-ray Absorption Spectroscopy (XAS): X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) are powerful techniques for probing the electronic structure and local coordination environment of metal ions. For this compound, the Cu K-edge XANES spectrum would provide information on the oxidation state (confirming the +1 state) and the coordination geometry of the copper centers. The pre-edge features in the XANES spectrum are particularly sensitive to the symmetry of the metal site. The EXAFS region would allow for the determination of the Cu-Cu and Cu-O bond distances in the polymeric chain.

Molecular Orbital Theory of this compound

Due to the absence of specific computational studies on the polymeric structure of this compound, a qualitative molecular orbital diagram is constructed based on its known structure and by drawing parallels with the well-studied dimeric copper(II) acetate and other linear coordination polymers.

Atomic Orbital Basis Set

The key atomic orbitals involved in the bonding of this compound are:

-

Copper: The filled 3d orbitals, and the empty 4s and 4p orbitals.

-

Acetate Oxygen: The 2s and 2p orbitals. The 2p orbitals are crucial for forming σ and π bonds with the copper ions.

Qualitative Molecular Orbital Diagram

The polymeric chain structure of this compound can be conceptualized by considering the interactions within a repeating [Cu₂(OAc)₂] unit and then extending this to the one-dimensional polymer.

dot

Caption: Qualitative MO diagram for this compound.

Description of Molecular Orbitals:

-

Bonding Orbitals: The filled 3d orbitals of the two adjacent copper(I) ions can overlap to form a weak σ-bonding molecular orbital. The extent of this overlap is dictated by the Cu-Cu distance of 2.554 Å.[1] This distance is shorter than the sum of the van der Waals radii, suggesting a tangible, albeit weak, bonding interaction. Additionally, the copper 3d and 4s orbitals interact with the σ-donating orbitals of the acetate oxygen atoms to form Cu-O bonding molecular orbitals.

-

Non-bonding Orbitals: The majority of the filled 3d orbitals on each copper ion will remain largely non-bonding, forming a band of closely spaced energy levels. These orbitals will have some mixing with the oxygen p-orbitals of the acetate ligands.

-

Highest Occupied Molecular Orbital (HOMO): The HOMO is expected to be primarily of copper 3d character, likely an antibonding combination of d-orbitals with some contribution from the oxygen p-orbitals. In the polymeric structure, this will broaden into a narrow valence band.

-

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is anticipated to be a combination of the empty copper 4s and 4p orbitals, forming a conduction band in the solid state. The energy gap between the HOMO and LUMO is expected to be large, consistent with the colorless nature of the compound.

-

Antibonding Orbitals: The interaction between the copper 4s/4p orbitals and the acetate oxygen orbitals also leads to the formation of high-energy antibonding molecular orbitals.

Nature of the Cu-Cu and Cu-O Bonds

The bonding in this compound is best described as a combination of covalent and ionic interactions.

-

Cu-Cu Bonding: The short Cu-Cu distance suggests a d¹⁰-d¹⁰ interaction, also known as a cuprophilic interaction. In molecular orbital terms, this can be described as a weak covalent bond arising from the overlap of filled 3d orbitals and the mixing of 4s and 4p orbitals. While the overlap of the filled d-orbitals results in both bonding and antibonding combinations that are filled, the energetic stabilization comes from the mixing with the higher-lying empty s and p orbitals.

-